molecular formula C17H18O4 B1620708 6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 314743-74-3

6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B1620708
CAS No.: 314743-74-3
M. Wt: 286.32 g/mol
InChI Key: ANTORTVDEMMQRD-UHFFFAOYSA-N
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Description

6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a useful research compound. Its molecular formula is C17H18O4 and its molecular weight is 286.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Analytical Techniques

The synthesis and analytical characterization of compounds related to 6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involve advanced techniques such as quantitative 1H NMR spectroscopy (qNMR). For example, the qNMR has been utilized in the early process development of new quorum sensing inhibitors, demonstrating the importance of accurate analytical methods in ensuring the purity and quality of synthesized compounds. This approach aids in the traceability of materials used for biological assays and contributes to the standardization of reference materials (Cavalcante et al., 2020).

Catalytic Applications

The development of green and efficient synthetic methods for heterocyclic compounds, such as chromenes, is a significant area of research. For instance, TiO2 nanoparticles-coated carbon nanotubes have been explored as green and efficient catalysts for the synthesis of benzopyrano[b]benzopyranones and xanthenols in water. This research highlights the importance of metal oxide nanoparticles as heterogeneous catalysts due to their high physical and chemical abilities, offering a mild, environmentally benign, and effective method for producing these compounds in high yields and short reaction times (Abdolmohammadi, 2018).

Antimicrobial and Antioxidative Properties

The exploration of novel coumarin derivatives, such as those synthesized from 4-methylumbelliferone, has revealed significant antimicrobial activities. These studies involve the synthesis of new coumarin derivatives, their complete chemical characterization, and the evaluation of their antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents (Medimagh-Saidana et al., 2015).

Antihypertensive Potential

Research on the intertidal seaweed Sargassum wightii has led to the isolation of previously undescribed antioxidative O-heterocyclic analogs showing potent angiotensin-converting enzyme (ACE) inhibitory potential. This discovery points to the potential use of natural compounds in the management of hypertension, further highlighting the diverse applications of compounds related to this compound in therapeutic contexts (Maneesh & Chakraborty, 2018).

Properties

IUPAC Name

6-methyl-7-(3-oxobutan-2-yloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-9-15(20-11(3)10(2)18)8-7-13-12-5-4-6-14(12)17(19)21-16(9)13/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTORTVDEMMQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383100
Record name 6-Methyl-7-[(3-oxobutan-2-yl)oxy]-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314743-74-3
Record name 6-Methyl-7-[(3-oxobutan-2-yl)oxy]-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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